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Abstract
GR 159897 is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-2

(NK2) receptor. Developed by Glaxo Research and Development Ltd. in the mid-1990s, this

compound emerged from research programs focused on identifying novel therapeutic agents

for conditions mediated by tachykinin signaling, such as respiratory and gastrointestinal

disorders, as well as anxiety. This technical guide provides a comprehensive overview of the

discovery and preclinical development of GR 159897, detailing its pharmacological properties,

the experimental methodologies used for its characterization, and its mechanism of action. All

quantitative data are presented in structured tables, and key experimental workflows and

signaling pathways are visualized using diagrams.

Introduction
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and

Neurokinin B (NKB), plays a crucial role in a variety of physiological and pathophysiological

processes. These peptides exert their effects by binding to three distinct G-protein coupled

receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is

prominently expressed in the smooth muscle of the respiratory and gastrointestinal tracts, as

well as in certain regions of the central nervous system. Activation of the NK2 receptor is

implicated in bronchoconstriction, gut motility, and anxiety-related behaviors.
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The development of non-peptide antagonists for tachykinin receptors was a significant focus of

pharmaceutical research in the late 20th century, aiming to overcome the poor pharmacokinetic

properties of peptide-based ligands. GR 159897, with the chemical name (R)-1-[2-(5-fluoro-1H-

indol-3-yl)ethyl]-4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, was identified as a highly

potent and selective antagonist of the NK2 receptor. This document serves as a technical guide

to the foundational preclinical research on GR 159897.

Discovery and Development History
GR 159897 was discovered and characterized by researchers at Glaxo Research and

Development Ltd. in the United Kingdom during the mid-1990s. The primary research,

published in 1995, positioned GR 159897 as a valuable tool for investigating the physiological

and pathophysiological roles of NK2 receptor activation and as a potential therapeutic

candidate. While the detailed internal history of the research program at Glaxo (now

GlaxoSmithKline) is not publicly available, the published literature indicates a focus on

developing orally active, non-peptide antagonists with high affinity and selectivity for the NK2

receptor. Subsequent research by the same group explored the anxiolytic-like properties of GR
159897, suggesting its potential utility in treating anxiety disorders. There is no publicly

available information to suggest that GR 159897 progressed into human clinical trials.

Pharmacological Profile
The pharmacological profile of GR 159897 has been characterized through a series of in vitro

and in vivo studies, demonstrating its high affinity, selectivity, and functional antagonism at the

NK2 receptor.

In Vitro Binding Affinity and Selectivity
Radioligand binding assays were conducted to determine the affinity of GR 159897 for the NK2

receptor and its selectivity over other tachykinin receptors.[1]

Table 1: In Vitro Receptor Binding Affinities of GR 159897
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Receptor
Species/Tissue
Source

Radioligand pKi

NK2

Human Ileum

(transfected into CHO

cells)

[3H]GR100679 9.5

NK2 Rat Colon Membranes [3H]GR100679 10.0

NK1
Human (transfected

into CHO cells)
Not Specified 5.3

NK3
Guinea Pig Cerebral

Cortex
Not Specified < 5

Data sourced from Beresford et al., 1995.[1]

In Vitro Functional Antagonism
The functional antagonist activity of GR 159897 was assessed in an isolated tissue

preparation.[1]

Table 2: In Vitro Functional Antagonist Activity of GR 159897

Preparation Agonist pA2

Guinea Pig Trachea

[Lys3,Gly8-R-gamma-lactam-

Leu9]neurokinin A-(3-10)

(GR64349)

8.7

Data sourced from Beresford et al., 1995.[1]

In Vivo Efficacy
The in vivo efficacy of GR 159897 was demonstrated in a model of agonist-induced

bronchoconstriction.[1]

Table 3: In Vivo Efficacy of GR 159897 against Agonist-Induced Bronchoconstriction
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Animal Model Agonist
GR 159897
Dose (i.v.)

Dose-Ratio
Duration of
Action

Anaesthetised

Guinea Pig
GR64349 0.12 mg/kg 28 3 hours

Data sourced from Beresford et al., 1995.[1]

Anxiolytic-like Activity
The potential anxiolytic effects of GR 159897 were evaluated in established rodent and primate

models of anxiety.

Table 4: Anxiolytic-like Activity of GR 159897

Animal Model Route of Administration Key Finding

Mouse Light-Dark Box Subcutaneous

Dose-dependent increase in

time spent in the light

compartment

Marmoset Human Intruder Test Subcutaneous
Increased time spent at the

front of the cage during "threat"

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide, based on the available literature and standard pharmacological practices.

Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of GR 159897 for the NK2

receptor.

Protocol:

Receptor Preparation:
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Human NK2 Receptors: Chinese Hamster Ovary (CHO) cells were stably transfected with

the human ileum NK2 receptor. Membranes were prepared from these cells by

homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by

centrifugation to pellet the membranes.

Rat NK2 Receptors: Membranes were prepared from rat colon tissue by homogenization

and differential centrifugation.

Binding Reaction:

Membrane preparations were incubated with the NK2 receptor antagonist radioligand,

[3H]cyclohexylcarbonyl-Gly-Ala-(D)Trp-Phe-NMe2 ([3H]GR100679), at a concentration

close to its Kd.

A range of concentrations of the unlabeled competitor, GR 159897, were included in the

incubation mixture.

The incubation was carried out in a suitable assay buffer (e.g., 50 mM Tris-HCl, 3 mM

MnCl2, 0.02% BSA, pH 7.4) at a defined temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Separation of Bound and Free Ligand:

The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

The filters were washed rapidly with ice-cold buffer to remove unbound radioligand.

Quantification:

The radioactivity retained on the filters was quantified by liquid scintillation counting.

Data Analysis:

The concentration of GR 159897 that inhibited 50% of the specific binding of the

radioligand (IC50) was determined by non-linear regression analysis of the competition

binding data.
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The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Preparation

Assay Analysis

Receptor Source
(CHO-hNK2 or Rat Colon)

Incubation
(Equilibrium)[3H]GR100679

GR 159897
(Varying Concentrations)

Rapid Filtration Scintillation Counting IC50 Determination Ki Calculation
(Cheng-Prusoff)

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Guinea Pig Trachea Contraction Assay
This functional assay was used to determine the antagonist potency (pA2) of GR 159897.

Protocol:

Tissue Preparation:

Male guinea pigs were euthanized, and the tracheas were excised and placed in Krebs-

Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2,

MgSO4 1.2, NaHCO3 25, glucose 11.1).

The trachea was cut into rings, and the rings were suspended in organ baths containing

Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

Tension Measurement:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1672119?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The tracheal rings were connected to isometric force transducers to record changes in

tension.

A resting tension of approximately 1 g was applied, and the tissues were allowed to

equilibrate for at least 60 minutes.

Antagonist Incubation:

GR 159897 was added to the organ baths at various concentrations and allowed to

incubate with the tissue for a defined period (e.g., 30-60 minutes).

Agonist Challenge:

Cumulative concentration-response curves to the NK2 receptor agonist, [Lys3,Gly8-R-

gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349), were constructed in the absence

and presence of different concentrations of GR 159897.

Data Analysis:

The antagonist effect was quantified by determining the dose-ratio (the ratio of the EC50

of the agonist in the presence and absence of the antagonist).

A Schild plot was constructed by plotting the log (dose-ratio - 1) against the log molar

concentration of the antagonist.

The pA2 value, which represents the negative logarithm of the molar concentration of the

antagonist that produces a dose-ratio of 2, was determined from the x-intercept of the

Schild regression line.
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Guinea Pig Trachea Contraction Assay Workflow

Mechanism of Action
GR 159897 acts as a competitive antagonist at the tachykinin NK2 receptor. This means that it

binds to the same site on the receptor as the endogenous agonist, Neurokinin A, but does not

activate the receptor. By occupying the binding site, GR 159897 prevents NKA from binding

and initiating the intracellular signaling cascade that leads to a physiological response. In

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1672119?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672119?utm_src=pdf-body
https://www.benchchem.com/product/b1672119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


smooth muscle cells, this signaling pathway involves the activation of phospholipase C, leading

to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize

intracellular calcium and activate protein kinase C, ultimately resulting in muscle contraction.

Neurokinin A (NKA)
NK2 Receptor

Binds & Activates

GR 159897

Binds & Blocks

No Response

Gq ProteinActivates Phospholipase CActivates IP3Generates Ca2+ Release Smooth Muscle
Contraction

Click to download full resolution via product page

Competitive Antagonism at the NK2 Receptor

Conclusion
GR 159897 is a well-characterized, potent, and selective non-peptide antagonist of the

tachykinin NK2 receptor. The preclinical data demonstrate its high affinity for the receptor, its

ability to functionally antagonize agonist-induced effects in vitro, and its efficacy in an in vivo

model of bronchoconstriction. Furthermore, early research suggested its potential as an

anxiolytic agent. While its clinical development history is not apparent from the public record,

GR 159897 remains a significant tool compound for the investigation of NK2 receptor

pharmacology and physiology. The detailed experimental protocols and compiled data within

this guide provide a valuable resource for researchers in the field of tachykinin biology and

drug discovery.

Need Custom Synthesis?
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To cite this document: BenchChem. [The Discovery and Development of GR 159897: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672119#gr-159897-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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